molecular formula C17H21FN4O3 B053197 1-tert-butyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid CAS No. 116162-91-5

1-tert-butyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid

Cat. No. B053197
M. Wt: 348.4 g/mol
InChI Key: DEYKINRXCLHCDG-UHFFFAOYSA-N
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Patent
US04954507

Procedure details

This ester 400 mg (1.06 mmoles) was suspended in 1 mL water, 1,9 mL 1N aqueous sodium hydroxide was added. The suspension was refluxed 30 minutes. The solution was cooled and adjusted to pH 7.5 with 1N hydrochloric acid. The precipitate was filtered and washed with water. The crude product was recrystallized in water to give 248 mg of titled compound. MP>270° C.
Name
ester
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:15](=[O:16])[C:14]2[C:9](=[N:10][C:11]([N:18]3[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]3)=[C:12]([F:17])[CH:13]=2)[N:8]([C:24]([CH3:27])([CH3:26])[CH3:25])[CH:7]=1)=[O:5])C.[OH-].[Na+].Cl>O>[N:18]1([C:11]2[N:10]=[C:9]3[C:14]([C:15](=[O:16])[C:6]([C:4]([OH:5])=[O:3])=[CH:7][N:8]3[C:24]([CH3:27])([CH3:25])[CH3:26])=[CH:13][C:12]=2[F:17])[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1 |f:1.2|

Inputs

Step One
Name
ester
Quantity
400 mg
Type
reactant
Smiles
C(C)OC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)N1CCNCC1)C(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was refluxed 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized in water

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=C(C=C2C(C(=CN(C2=N1)C(C)(C)C)C(=O)O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 248 mg
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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